Fmoc-Tyrosinol(tbu) is a derivative of the amino acid tyrosine, specifically modified to include a fluorene-9-methoxycarbonyl (Fmoc) protecting group and a t-butyl (tBu) protecting group on the hydroxyl side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for the construction of peptides. The Fmoc group allows for selective deprotection under mild conditions, making it advantageous for synthesizing complex peptides without damaging sensitive functional groups.
Fmoc-Tyrosinol(tbu) can be synthesized from tyrosine, which is naturally occurring in many proteins and can be obtained from various biological sources. The synthetic route typically involves the protection of both the amino and hydroxyl groups of tyrosine to prevent unwanted reactions during peptide synthesis.
Fmoc-Tyrosinol(tbu) falls under the category of amino acid derivatives used in peptide synthesis. It is classified as a protecting group compound, essential in organic chemistry for controlling the reactivity of functional groups during multi-step synthesis processes.
The synthesis of Fmoc-Tyrosinol(tbu) generally follows these steps:
The choice of protecting groups and coupling reagents is critical for optimizing yield and purity in peptide synthesis. The use of Fmoc chemistry allows for rapid deprotection and is compatible with various side-chain protecting groups, making it versatile for synthesizing complex peptides .
The molecular structure of Fmoc-Tyrosinol(tbu) features:
The molecular formula for Fmoc-Tyrosinol(tbu) is , with a molecular weight of approximately 315.39 g/mol. The compound exhibits distinct UV absorbance due to the fluorene moiety, which aids in monitoring its presence during synthesis .
Fmoc-Tyrosinol(tbu) participates in several key reactions during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reagents used. Optimization often involves adjusting these parameters to minimize side reactions like diketopiperazine formation, which can occur during SPPS .
The mechanism by which Fmoc-Tyrosinol(tbu) acts in peptide synthesis involves:
This process is characterized by high yields and purity when optimized correctly, making it a preferred method in both research and industrial applications.
Fmoc-Tyrosinol(tbu) is widely used in:
The versatility and efficiency offered by Fmoc-Tyrosinol(tbu) make it an essential component in modern peptide chemistry, facilitating advancements in both research and pharmaceutical development .
The development of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry marked a revolutionary advance in solid-phase peptide synthesis (SPPS), providing a milder and more versatile alternative to the traditional t-butyloxycarbonyl (Boc)/benzyl approach. Introduced by Carpino and Han in the 1970s for solution-phase synthesis, the Fmoc group initially faced challenges due to the reactivity of its cleavage byproduct, dibenzofulvene. However, its adaptation to solid-phase methodologies in the 1980s proved transformative: the solid support allowed efficient washing away of byproducts, overcoming previous limitations [1] [10]. By the 1990s, Fmoc-SPPS had become the dominant method, particularly for synthesizing peptides with post-translational modifications (e.g., phosphorylated or glycosylated residues), which were incompatible with Boc-SPPS's harsh hydrogen fluoride deprotection [1] .
The tert-butyl (tBu) group emerged as the ideal partner for Fmoc due to its orthogonal deprotection chemistry. While Fmoc is base-labile (removed by piperidine), tBu is acid-labile (cleaved by trifluoroacetic acid, TFA). This synergy enabled true orthogonality—side-chain protecting groups remained intact during iterative Fmoc deprotections, a critical advantage over Boc methods where repeated TFA treatments caused progressive side-chain deprotection and peptide loss [6]. Industrial scale-up of therapeutic peptides (e.g., GLP-1 receptor agonists) further propelled Fmoc/tBu adoption by reducing costs through economies of scale for building blocks like Fmoc-Tyr(tBu)-OH [1].
Fmoc-Tyrosinol(tBu) represents a specialized evolution within this framework. Unlike standard Fmoc-Tyr(tBu)-OH (used for peptide chain elongation), Fmoc-Tyrosinol(tBu) incorporates a terminal alcohol instead of a carboxylic acid. This structure (chemical formula: C₂₈H₃₁NO₄; molecular weight: 445.55 g/mol) serves as a C-terminal building block for synthesizing peptide alcohols or as a handle for resin attachment [7] [9]. Its physical properties—white powder, melting point ~120-153°C, specific optical rotation [α]²⁰D = -42°±3° (c=1 in DMF)—make it suitable for automated SPPS [5] [7] [9].
Table 1: Historical Adoption Timeline of Fmoc/tBu Chemistry in SPPS
Decade | Key Development | Impact |
---|---|---|
1970s | Carpino & Han introduce Fmoc for solution-phase synthesis | Base-labile alternative to Boc; limited adoption due to dibenzofulvene reactivity |
1980s | Adaptation to solid-phase supports | Byproducts washed away; enables automation and monitoring via UV absorbance of dibenzofulvene |
1990s | Industrial production of Fmoc-amino acids; tBu established as orthogonal PG | Cost reduction; synthesis of modified peptides (phosphorylated, glycosylated); becomes dominant SPPS method |
2000s-Present | Specialty derivatives (e.g., Fmoc-Tyrosinol(tBu)) commercialized | Expands toolkit for C-terminal modifications and complex peptide alcohol synthesis |
Orthogonal protecting group (PG) strategies are foundational to modern SPPS, allowing independent removal of specific PGs without affecting others. The Fmoc/tBu combination exemplifies this principle: Fmoc protects the α-amino group and is cleaved with bases (e.g., 20% piperidine in DMF), while tBu protects side-chain functionalities (e.g., Tyr-OH, Asp/Glu-COOH, Ser/Thr-OH) and is removed with TFA during final resin cleavage [2] [10]. This orthogonality minimizes side reactions and enables the synthesis of complex peptides containing sensitive residues like aspartic acid (prone to aspartimide formation under basic conditions) or cysteine (susceptible to oxidation) [1] [6].
For tyrosine, the tBu group specifically protects the phenolic hydroxyl. This is crucial because:
Fmoc-Tyrosinol(tBu) leverages this synergy in two key applications:
Table 2: Common Orthogonal Protecting Groups in Fmoc-SPPS for Tyrosine and Analogues
Amino Acid | Functional Group | Protecting Group | Deprotection Conditions | Role in Orthogonality |
---|---|---|---|---|
Tyrosine | Phenolic -OH | tBu (tert-butyl) | 95% TFA | Stable to piperidine; orthogonal to Fmoc |
Tyrosinol(tBu) | α-Amino | Fmoc | 20% piperidine | Stable to TFA; orthogonal to tBu |
Lysine | ε-Amino | Boc | TFA | Acid-labile but stable to piperidine |
Arginine | Guanidinium | Pbf | 95% TFA | Acid-labile; stable to piperidine |
Cysteine | Thiol | Trt (trityl) | 1–5% TFA | Mild acid sensitivity enables selective deprotection |
The practical utility of Fmoc-Tyrosinol(tBu) is underscored in challenging syntheses, such as insulin analogues or glycopeptides, where regiospecific modifications at the C-terminus are required. For example, in hybrid SPPS/solution-phase approaches, segments synthesized using Fmoc-Tyrosinol(tBu) as a terminus can be ligated via native chemical ligation (NCL) without epimerization risks [6]. Its commercial availability (≥98% HPLC purity) ensures minimal impurities like free amine (<0.02%), which could cause chain termination or deletion sequences [1] [7].
Table 3: Physical and Synthetic Properties of Fmoc-Tyrosinol(tBu)
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₈H₃₁NO₄ | Confirms molecular structure and mass (445.55 g/mol) |
Purity | ≥98% (HPLC) | Minimizes side-products during SPPS |
Melting Point | 120–156°C | Indicates crystallinity suitable for storage and handling |
Optical Rotation [α]²⁰D | -29° to -42° (c=1 in DMF) | Ensures enantiomeric purity critical for chiral peptide sequences |
Storage Conditions | 0–8°C | Prevents Fmoc degradation and racemization |
Key Applications | C-terminal alcohols; resin attachment | Enables synthesis of peptide alcohols and solid-phase modifications |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0